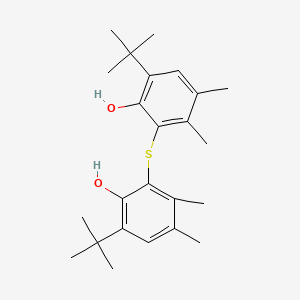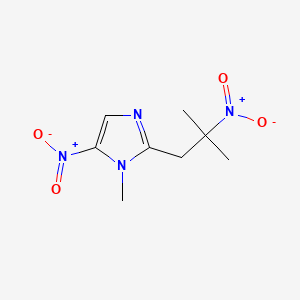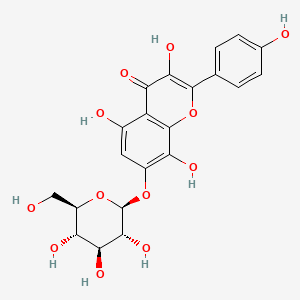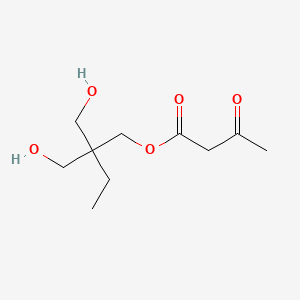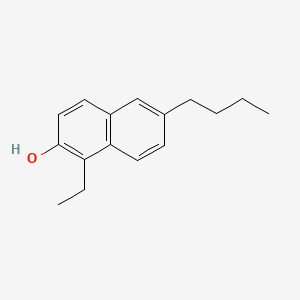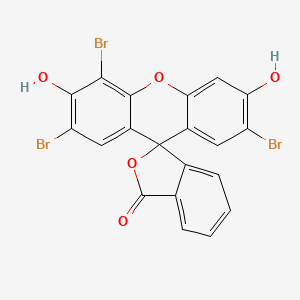
N-Isooctadecylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isooctadecylacrylamide is a synthetic organic compound with the chemical formula C21H41NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an isooctadecyl group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isooctadecylacrylamide can be synthesized through the reaction of acryloyl chloride with isooctadecylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Acryloyl chloride+Isooctadecylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-Isooctadecylacrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
N-Isooctadecylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: It is employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: It is investigated for drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: It is used in the production of coatings, adhesives, and other materials requiring specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-Isooctadecylacrylamide involves its ability to form stable polymers and hydrogels. The isooctadecyl group provides hydrophobic interactions, while the acrylamide moiety allows for polymerization. These properties enable it to interact with various molecular targets and pathways, making it useful in drug delivery and tissue engineering applications.
Comparison with Similar Compounds
N-Octadecylacrylamide: Similar in structure but with a straight-chain octadecyl group instead of an isooctadecyl group.
N-Dodecylacrylamide: Contains a shorter dodecyl chain, leading to different physical properties.
N-Isopropylacrylamide: Known for its thermoresponsive properties, widely used in biomedical applications.
Uniqueness: N-Isooctadecylacrylamide is unique due to its branched isooctadecyl group, which imparts distinct hydrophobic properties and influences its behavior in polymerization and interaction with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions and stability.
Properties
CAS No. |
93858-86-7 |
|---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
N-(16-methylheptadecyl)prop-2-enamide |
InChI |
InChI=1S/C21H41NO/c1-4-21(23)22-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3,(H,22,23) |
InChI Key |
GRUJBUBMICCNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


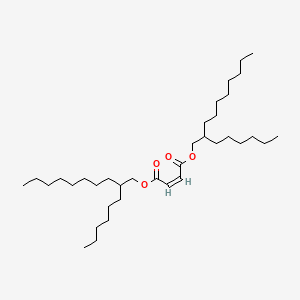
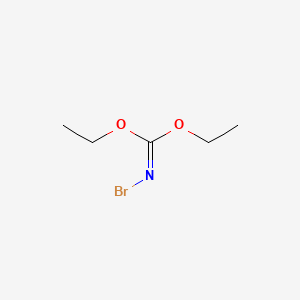
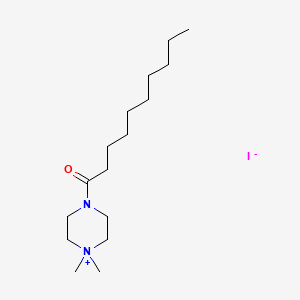
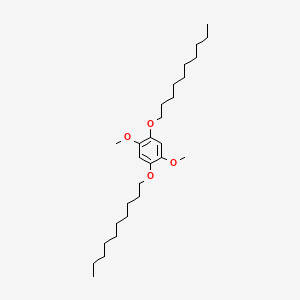
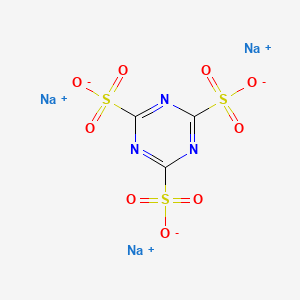
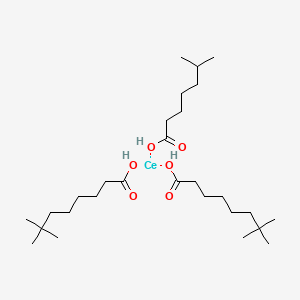
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
